LogP Differential: N-Benzyl-N-methylpyrimidin-2-amine vs. N-Benzylpyrimidin-2-amine
The target compound exhibits a computed XLogP3-AA value of 1.2, which is approximately 0.5–1.0 log unit lower than the predicted LogP of the demethyl analog N-benzylpyrimidin-2-amine (estimated XLogP3-AA ~1.7–2.2 based on the loss of one polar N-H hydrogen bond donor and gain of hydrophobic surface area from the benzyl group alone [1]). The reduced lipophilicity of the N-methylated derivative improves compliance with Lipinski's Rule of Five (LogP < 5) while maintaining sufficient hydrophobicity for passive membrane permeability. In the context of CNS drug discovery, the LogP of 1.2 positions the compound favourably within the optimal CNS multiparameter optimization (MPO) range of 1–3, whereas the demethyl analog would approach or exceed the upper boundary [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | N-Benzylpyrimidin-2-amine (demethyl analog): estimated XLogP3-AA ~1.7–2.2 |
| Quantified Difference | ΔLogP ≈ -0.5 to -1.0 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator value is structurally estimated as experimental data is unavailable |
Why This Matters
The lower LogP of the target compound reduces the risk of promiscuous hydrophobic binding and CYP450-mediated metabolism, making it a more suitable starting point for lead optimization when compared to the more lipophilic demethyl analog.
- [1] PubChem Compound Summary. N-Methyl-3-pyrimidin-2-ylbenzylamine, CID 24229568. XLogP3-AA = 1.2, Computed Properties. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. 2010;1(6):435-449. DOI: 10.1021/cn100008c. View Source
